molecular formula C17H17N3O3S2 B2513716 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034516-99-7

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2513716
CAS No.: 2034516-99-7
M. Wt: 375.46
InChI Key: JNWZAJNWZJOSIB-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
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Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H17_{17}N3_3O3_3S2_2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 2034516-99-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thiadiazole moiety is believed to play a crucial role in modulating these interactions, potentially leading to antiproliferative effects against cancer cells.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with compounds containing the thiadiazole and benzofuran moieties. Here are some key findings:

  • Anticancer Activity :
    • The compound exhibits significant growth inhibition against several cancer cell lines. For instance, related compounds have shown GI50_{50} values ranging from 0.20–2.58 μM against the National Cancer Institute's 60 human cancer cell lines .
    • A specific derivative with a similar structure was noted for its IC50_{50} of 25 nM against gastric cancer cell lines (NUGC), indicating strong anticancer potential .
  • Selectivity and Toxicity :
    • Comparative studies reveal that certain derivatives are approximately 400-fold less toxic to normal fibroblast cells than to cancer cells, highlighting their potential for selective targeting in cancer therapy .
    • Acute oral toxicity assessments indicate a favorable safety profile, with compounds providing significant protection in animal models against induced convulsions .

Data Tables

Activity Cell Line GI50_{50} / IC50_{50} (μM)Notes
AnticancerVarious0.20 – 2.58Significant growth inhibition
Gastric CancerNUGC0.025High selectivity for cancer cells
Normal FibroblastsWI38>10Low toxicity compared to cancer cells

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that modifications to the thiadiazole ring significantly enhanced activity against multiple cancer types. Compounds with similar structural features demonstrated IC50_{50} values as low as 25 nM in specific cancer cell lines .

Study 2: Safety Profile Assessment

Acute oral toxicity studies were conducted following OECD guidelines to evaluate the safety profile of synthesized derivatives. Compounds were tested at various dosages, revealing that certain derivatives provided up to 80% protection against convulsions at low doses (0.4 mg/kg), indicating promising therapeutic potential .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11(9-12-5-6-15-13(10-12)7-8-23-15)20-25(21,22)16-4-2-3-14-17(16)19-24-18-14/h2-6,10-11,20H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZAJNWZJOSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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